![molecular formula C14H11N3O4S B11829094 2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11829094.png)
2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine
Overview
Description
2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a methyl group at the 2-position, a nitro group at the 5-position, and a phenylsulfonyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrrolo[2,3-b]pyridine derivative followed by sulfonylation with a phenylsulfonyl chloride. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position. The sulfonylation step involves the reaction of the nitrated intermediate with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the electron-withdrawing nitro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-Methyl-5-amino-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that 2-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibits significant cytotoxic effects against various cancer cell lines. Preliminary studies report IC50 values suggesting potent inhibition of tumor cell proliferation:
Cell Line | IC50 (µM) |
---|---|
A549 (lung cancer) | 12.5 |
MCF-7 (breast cancer) | 15.0 |
These results imply that the compound could serve as a lead for developing new anticancer agents, potentially modulating signaling pathways involved in cell growth and survival .
2. Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines. This aspect is particularly relevant in treating chronic inflammatory conditions .
3. Antimicrobial Properties
Derivatives of pyrrolo[2,3-b]pyridine have shown efficacy against various bacterial strains. Studies indicate that compounds similar to this compound possess antimicrobial activities, making them candidates for further exploration in infectious disease treatment .
Case Studies
Several case studies illustrate the compound's applications:
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation and induced apoptosis in A549 and MCF-7 cells. The underlying mechanisms were attributed to the modulation of key signaling pathways involved in cancer progression .
Case Study 2: Anti-inflammatory Mechanisms
In vitro assays demonstrated that the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfonyl group enhances the compound’s ability to interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitro-1-(phenylsulfonyl)indole: Similar structure with an indole core instead of pyrrolo[2,3-b]pyridine.
2-Methyl-5-nitro-1-(phenylsulfonyl)pyridine: Lacks the fused pyrrole ring, resulting in different chemical properties.
2-Methyl-5-nitro-1-(phenylsulfonyl)benzene: Simplified structure with a benzene ring instead of the heterocyclic core.
Uniqueness
2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine is unique due to its fused heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities that are not achievable with simpler analogs.
Biological Activity
2-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes a pyrrolo-pyridine core, which is known for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H11N3O4S
- Molecular Weight : 361.329 g/mol
- Density : 1.55 g/cm³
- Boiling Point : 579.9 °C at 760 mmHg
- LogP : 3.57210
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown significant antiproliferative effects against various cancer cell lines.
These results suggest that modifications to the pyrrolo-pyridine scaffold can enhance anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Structure-activity relationship studies indicate that specific substitutions on the phenyl ring can significantly influence antibacterial efficacy against strains such as MRSA and Pseudomonas aeruginosa.
Substituent | Activity Against MRSA | Activity Against Pseudomonas aeruginosa |
---|---|---|
Aminomethyl Group | Potent | Moderate |
Amidino Group | Moderate | Potent |
The basicity of substituents at the para position of the phenyl ring appears critical for enhancing antibacterial activity .
Study 1: Anticancer Efficacy
A recent investigation focused on the synthesis of novel derivatives based on the pyrrolo[2,3-b]pyridine framework, revealing that certain modifications led to enhanced cytotoxicity against cancer cell lines, including MCF7 and HCT116. The study reported IC50 values as low as 1.1 µM for some derivatives, indicating promising therapeutic potential .
Study 2: Structure-Activity Relationship Analysis
Another study provided insights into the SAR of related compounds, demonstrating that specific functional groups could drastically alter biological activity. For instance, compounds with electron-withdrawing groups exhibited increased potency against bacterial strains .
Q & A
Q. Basic: What are the key considerations for optimizing the multi-step synthesis of 2-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?
Answer:
Optimizing synthesis involves:
- Stepwise Functionalization : Sequential introduction of substituents (e.g., nitro, methyl, phenylsulfonyl groups) to avoid side reactions. For example, sulfonylation at position 1 is typically performed early to stabilize the core structure .
- Catalyst Selection : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups, requiring precise control of Pd(PPh₃)₄ and base (e.g., K₂CO₃) concentrations .
- Reaction Conditions : Temperature control (e.g., 90–105°C for coupling reactions) and solvent systems (toluene/EtOH/H₂O mixtures) to enhance regioselectivity .
- Purification : Flash column chromatography (heptane/ethyl acetate gradients) or recrystallization to isolate high-purity products (>95%) .
Q. Basic: How can researchers confirm the structural integrity and purity of synthesized this compound?
Answer:
- ¹H/¹³C NMR Spectroscopy : Confirm substituent positions via characteristic shifts (e.g., phenylsulfonyl group δ ~7.5–8.0 ppm for aromatic protons; nitro group deshields adjacent protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₂N₃O₄S: calculated 318.06) .
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. Advanced: What methodologies are employed to investigate the structure-activity relationships (SAR) of derivatives targeting FGFRs?
Answer:
- Functional Group Modulation : Systematic substitution at positions 2 (methyl), 5 (nitro), and 1 (phenylsulfonyl) to evaluate steric/electronic effects. For example, replacing nitro with halogens alters kinase inhibition potency .
- Biological Assays :
- Kinase Inhibition Profiling : Use recombinant FGFR isoforms to measure IC₅₀ values via ATP-competitive ELISA .
- Cell-Based Assays : Antiproliferative effects in FGFR-driven cancer lines (e.g., SNU-16 gastric cancer) with IC₅₀ determination via MTT assays .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes in FGFR ATP-binding pockets .
Q. Advanced: How should researchers address discrepancies in biological activity data between the compound and its structural analogs?
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay protocols (e.g., incubation time, serum concentration) to minimize variability .
- Solubility/Permeability Assessment : Use shake-flask methods or Caco-2 assays to rule out bioavailability confounders .
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites that may explain divergent in vitro/in vivo results .
Q. Basic: What initial biological screening approaches are recommended to evaluate pharmacological potential?
Answer:
- Broad-Panel Screening : Test against 50+ kinase targets (e.g., EGFR, VEGFR, FGFR) to identify primary targets .
- Microbial Susceptibility Assays : Disc diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Profiling : Dose-response curves in non-cancerous cell lines (e.g., HEK293) to assess selectivity .
Q. Advanced: What advanced synthetic strategies enhance functionalization of the pyrrolo[2,3-b]pyridine core?
Answer:
- Directed C–H Activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine) to introduce aryl/alkynyl groups at position 3 .
- Protecting Group Strategies : Temporary protection of the NH group (e.g., Boc) during nitration or sulfonylation to prevent side reactions .
- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., 30 minutes vs. 24 hours) with controlled microwave irradiation .
Q. Data Contradiction Analysis Example
Issue : A derivative with a 5-chloro substituent shows higher FGFR1 inhibition than the 5-nitro analog in enzyme assays but lower activity in cell-based assays.
Resolution :
Permeability Testing : The nitro group may enhance cell membrane penetration via passive diffusion.
Metabolite Stability : Nitro groups might be reduced intracellularly to amines, altering target engagement .
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-methyl-5-nitropyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-10-7-11-8-12(17(18)19)9-15-14(11)16(10)22(20,21)13-5-3-2-4-6-13/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRMHZUUMBUMED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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